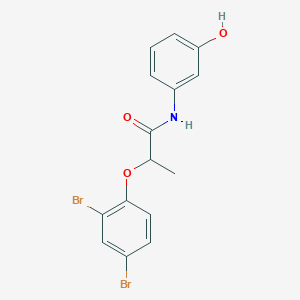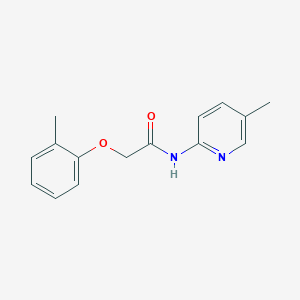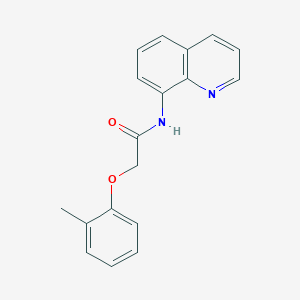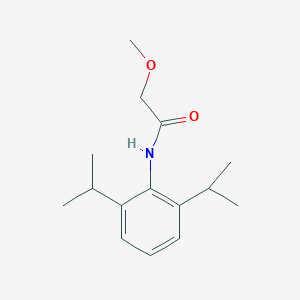
2-(2,4-dibromophenoxy)-N-(3-hydroxyphenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,4-dibromophenoxy)-N-(3-hydroxyphenyl)propanamide, also known as GW501516 or Endurobol, is a synthetic drug that was initially developed for the treatment of metabolic and cardiovascular diseases. However, it gained popularity as a performance-enhancing drug among athletes and bodybuilders due to its ability to increase endurance and fat burning.
Mecanismo De Acción
2-(2,4-dibromophenoxy)-N-(3-hydroxyphenyl)propanamide activates the peroxisome proliferator-activated receptor delta (PPARδ) in the body, which regulates the expression of genes involved in energy metabolism and fatty acid oxidation. This leads to an increase in the utilization of fat as an energy source, thereby improving endurance and reducing body fat.
Biochemical and Physiological Effects:
2-(2,4-dibromophenoxy)-N-(3-hydroxyphenyl)propanamide has been shown to improve insulin sensitivity, reduce triglyceride levels, and increase high-density lipoprotein (HDL) cholesterol levels in animal studies. It has also been found to improve exercise endurance and reduce muscle damage in humans.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(2,4-dibromophenoxy)-N-(3-hydroxyphenyl)propanamide has several advantages for use in laboratory experiments, including its high potency and selectivity for PPARδ, as well as its ability to be administered orally. However, its use in animal studies has been limited due to concerns over its potential carcinogenicity.
Direcciones Futuras
Future research on 2-(2,4-dibromophenoxy)-N-(3-hydroxyphenyl)propanamide could focus on its potential therapeutic applications in the treatment of metabolic disorders and cardiovascular disease. Additionally, further studies could investigate its safety and efficacy in humans, as well as its potential use as a performance-enhancing drug for athletes.
Métodos De Síntesis
The synthesis of 2-(2,4-dibromophenoxy)-N-(3-hydroxyphenyl)propanamide involves several steps of chemical reactions, starting with the reaction of 2,4-dibromophenol with 3-hydroxybenzaldehyde to form 2-(2,4-dibromophenoxy)benzaldehyde. This intermediate is then reacted with 2-(propan-2-ylamino)acetic acid to form 2-(2,4-dibromophenoxy)-N-(3-hydroxyphenyl)propanamide.
Aplicaciones Científicas De Investigación
2-(2,4-dibromophenoxy)-N-(3-hydroxyphenyl)propanamide has been extensively studied for its potential therapeutic applications in the treatment of metabolic disorders such as obesity, type 2 diabetes, and dyslipidemia. It has also been investigated for its ability to improve cardiovascular health by reducing inflammation and oxidative stress.
Propiedades
Nombre del producto |
2-(2,4-dibromophenoxy)-N-(3-hydroxyphenyl)propanamide |
|---|---|
Fórmula molecular |
C15H13Br2NO3 |
Peso molecular |
415.08 g/mol |
Nombre IUPAC |
2-(2,4-dibromophenoxy)-N-(3-hydroxyphenyl)propanamide |
InChI |
InChI=1S/C15H13Br2NO3/c1-9(21-14-6-5-10(16)7-13(14)17)15(20)18-11-3-2-4-12(19)8-11/h2-9,19H,1H3,(H,18,20) |
Clave InChI |
RATNQDZZQBKKRU-UHFFFAOYSA-N |
SMILES |
CC(C(=O)NC1=CC(=CC=C1)O)OC2=C(C=C(C=C2)Br)Br |
SMILES canónico |
CC(C(=O)NC1=CC(=CC=C1)O)OC2=C(C=C(C=C2)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-phenoxy-N-[4-(2-phenoxypropanoylamino)phenyl]propanamide](/img/structure/B310240.png)









![N-(4-{[(4,6-dimethylpyrimidin-2-yl)amino]sulfonyl}phenyl)-2-methoxyacetamide](/img/structure/B310257.png)
![N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]pentanamide](/img/structure/B310261.png)